2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
Overview
Description
“2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one” is a research chemical . It has a molecular weight of 238.71 g/mol and a formula of C12H15ClN2O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl ring via an ethanone linker . The phenyl ring carries a chlorine atom, and the pyrrolidine ring carries an amino group .Scientific Research Applications
Environmental Impact of Chlorophenols
Chlorophenols, which are structurally related to the compound of interest by their chlorinated aromatic components, have been evaluated for their environmental persistence and toxic effects. Studies have highlighted their moderate to high persistence depending on environmental conditions and their potential bioaccumulation, with implications for water safety and ecosystem health (K. Krijgsheld & A. D. Gen, 1986) Environmental toxicology and pharmacology.
Synthesis and Structural Insights
Research into the synthesis and structural properties of novel compounds, including those with chlorophenyl groups, contributes to our understanding of chemical interactions and potential applications in various fields such as materials science and pharmaceuticals. For instance, the synthesis of substituted thiazolidinones provided insights into the reactivity of chloral with amines, demonstrating the complexity and potential of chemical synthesis for creating compounds with specific properties (R. Issac & J. Tierney, 1996) Heterocyclic Communications.
Organochlorine Compounds and Health
Organochlorine compounds, including DDT and its metabolites, have been extensively studied for their health implications. These studies offer a framework for understanding the potential biological interactions and environmental fate of chlorophenyl-containing compounds. The extensive use of DDT, its persistence in the environment, and its bioaccumulation through food chains have led to research into its effects on human and wildlife health, providing valuable insights into the mechanisms of toxicity and endocrine disruption (M. Burgos-Aceves et al., 2021) Environmental toxicology and pharmacology.
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)12(16)8-15-6-5-11(14)7-15/h1-4,11H,5-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIUNBQQEBYPGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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